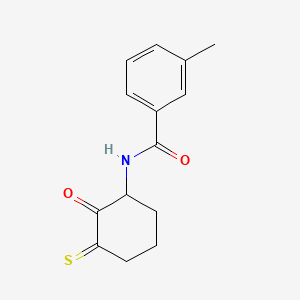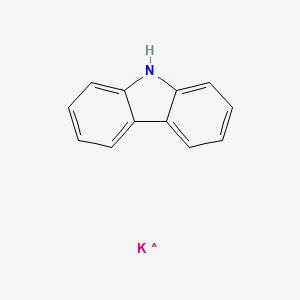![molecular formula C8H12O2 B14915985 3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
3-Hydroxybicyclo[3.2.1]octan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxybicyclo[321]octan-8-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure that includes a hydroxyl group and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and substrates used . The reaction conditions typically involve the use of a base and a solvent, such as acetone, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as ensuring the scalability of the process.
化学反応の分析
Types of Reactions
3-Hydroxybicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobicyclo[3.2.1]octan-8-one or 3-carboxybicyclo[3.2.1]octan-8-one.
Reduction: Formation of 3-hydroxybicyclo[3.2.1]octan-8-ol.
Substitution: Formation of various substituted bicyclo[3.2.1]octan-8-one derivatives.
科学的研究の応用
3-Hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the synthesis of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Hydroxybicyclo[3.2.1]octan-8-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its application, such as in enzymatic reactions or drug development .
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octan-8-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybicyclo[3.2.1]octan-8-one: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, resulting in different chemical properties and biological activities.
Uniqueness
3-Hydroxybicyclo[321]octan-8-one is unique due to its specific combination of a hydroxyl group and a ketone group within a bicyclic structure
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
3-hydroxybicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2 |
InChIキー |
RFMMNOLMTJLPQJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)

![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)





![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)


